molecular formula C13H12N2O2 B2707603 2-(4-Nitrobenzyl)aniline CAS No. 142835-44-7

2-(4-Nitrobenzyl)aniline

Cat. No. B2707603
CAS RN: 142835-44-7
M. Wt: 228.251
InChI Key: KNLDJACFNUNPBU-UHFFFAOYSA-N
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Description

“2-(4-Nitrobenzyl)aniline” is a chemical compound with the molecular formula C13H12N2O2 . It is a yellow solid with a molecular weight of 228.25 .


Synthesis Analysis

The synthesis of anilines, such as “this compound”, can involve several methods . One common method is the nitration-reduction pathway, where a benzene ring undergoes nitration to form a nitrobenzene, which is then reduced to form an aniline . Another method involves the use of light and two transition-metal catalysts .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a nitro group (NO2) and a benzyl group (C6H5CH2) attached to it . The benzyl group is further substituted with an aniline group (NH2) .


Chemical Reactions Analysis

Anilines, including “this compound”, can undergo a variety of reactions . These include reactions with alkyl halides to form secondary or tertiary amines or quaternary ammonium salts , and reactions with halogens . Anilines can also undergo aromatic substitutions, where a halogen atom is displaced by an amine in the presence of a base or a catalyst .


Physical And Chemical Properties Analysis

“this compound” is a yellow solid with a molecular weight of 228.25 . It is slightly soluble in water and more soluble in chemicals such as alcohol and ether . It tends to darken when exposed to air and light .

Scientific Research Applications

Catalytic Hydrogenation and Reaction Mechanisms

  • Mechanism of Nitrobenzene Reduction: Research has revealed the detailed mechanism of nitrobenzene reduction to aniline over a Pt catalyst. The study utilized density functional theory (DFT) to elucidate the step-by-step conversion process, highlighting the importance of the adsorption and desorption of the phenyl group on kinetic barriers, which is crucial for understanding the selective catalysis of large aromatic compounds (Tian Sheng et al., 2016).

Supramolecular Chemistry

  • Supramolecular Assembly: The formation of supramolecular structures via hydrogen bonding, iodo...nitro interactions, and aromatic pi...pi stacking interactions was studied in isomeric iodo-N-(nitrobenzyl)anilines. These interactions play a significant role in the self-assembly processes and could be utilized in the design of new materials or for the understanding of molecular recognition phenomena (C. Glidewell et al., 2004).

Environmental Remediation

  • Reduction of Nitrobenzene in Wastewater: A study demonstrated the use of zerovalent iron (Fe0) for the efficient reduction of nitrobenzene to aniline in synthetic wastewater. This research is significant for environmental remediation, offering insights into the treatment of industrial wastewater containing nitroaromatic pollutants (R. Mantha et al., 2001).

Photocatalysis and Material Science

  • Photocatalytic Reduction of Nitrobenzene: The potential of bismuth-doped CuGaS2 nanocrystalline thin films in the photoelectrocatalytic reduction of nitrobenzene to aniline was explored. This study contributes to the development of efficient photocatalysts for the conversion of toxic nitroaromatics to less harmful products using solar light, which is a green and sustainable approach (Marcos A. S. Andrade & L. Mascaro, 2018).

Biochemical Applications

  • Antimicrobial Studies: Schiff-base metal(II) complexes derived from 3-nitrobenzylidene-4-aminoantipyrine and aniline showed promising antimicrobial activities. This research opens avenues for the use of 2-(4-Nitrobenzyl)aniline derivatives in pharmaceutical applications, particularly in the development of new antimicrobial agents (C. J. Dhanaraj & M. S. Nair, 2009).

Safety and Hazards

“2-(4-Nitrobenzyl)aniline” is considered hazardous . It may cause skin burns, eye damage, and respiratory irritation . Safety precautions include avoiding inhalation, contact with skin and eyes, and dust formation . Contaminated clothing should be removed and washed before reuse .

Future Directions

The future directions for “2-(4-Nitrobenzyl)aniline” and similar compounds involve finding versatile ways to synthesize anilines from abundant chemicals . This is due to their high commercial value and wide range of applications in the production of pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers .

properties

IUPAC Name

2-[(4-nitrophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-13-4-2-1-3-11(13)9-10-5-7-12(8-6-10)15(16)17/h1-8H,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLDJACFNUNPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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